molecular formula C21H15ClN4O3 B10943835 N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

N'-{(E)-[5-(3-chlorophenyl)furan-2-yl]methylidene}-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazide

Katalognummer: B10943835
Molekulargewicht: 406.8 g/mol
InChI-Schlüssel: CNOJFBGPDRWOQA-BHGWPJFGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorophenyl group, a furan ring, and a quinazolinyl moiety, making it an interesting subject for chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the hydrazide intermediate: This step involves the reaction of 4-oxo-3(4H)-quinazoline with acetic hydrazide under reflux conditions.

    Condensation reaction: The hydrazide intermediate is then reacted with 5-(3-chlorophenyl)-2-furaldehyde in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Furanones and quinazolinones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain cellular pathways.

    Industry: Used in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-chlorophenyl)-3-oxo-butanamide
  • N-(3-chlorophenyl)-3-oxo-butanamide

Uniqueness

N-{(E)-1-[5-(3-CHLOROPHENYL)-2-FURYL]METHYLIDENE}-2-[4-OXO-3(4H)-QUINAZOLINYL]ACETOHYDRAZIDE is unique due to its combination of a chlorophenyl group, a furan ring, and a quinazolinyl moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C21H15ClN4O3

Molekulargewicht

406.8 g/mol

IUPAC-Name

N-[(E)-[5-(3-chlorophenyl)furan-2-yl]methylideneamino]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C21H15ClN4O3/c22-15-5-3-4-14(10-15)19-9-8-16(29-19)11-24-25-20(27)12-26-13-23-18-7-2-1-6-17(18)21(26)28/h1-11,13H,12H2,(H,25,27)/b24-11+

InChI-Schlüssel

CNOJFBGPDRWOQA-BHGWPJFGSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC(=CC=C4)Cl

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC(=CC=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.